

Unveiling the Potent Sweetness of NC-174: A Technical Guide

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Compound of Interest

Compound Name: NC-174

Cat. No.: B15553525

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-174, a synthetic sweetener, has garnered significant interest within the scientific community due to its exceptionally high potency, reported to be over 300,000 times that of sucrose.[1] As a trisubstituted guanidine derivative, its unique chemical architecture offers a powerful tool for researchers studying the mechanisms of sweet taste perception and for the development of novel non-caloric sweetening agents. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data on **NC-174**, tailored for a scientific audience.

Chemical Structure and Properties

The core of **NC-174**'s structure is a guanidinoacetic acid moiety. The systematic IUPAC name for **NC-174** is 1-benzhydryl-3-(4-cyanophenyl)guanidine acetate.[2] Its chemical formula is $C_{23}H_{22}N_4O_2$, with a molecular weight of approximately 386.46 g/mol.[2]

Table 1: Chemical Identification of **NC-174**[2]

Property	Value
IUPAC Name	1-benzhydryl-3-(4-cyanophenyl)guanidine acetate
Synonyms	CP-Dpm-GA, CPDpmGA
CAS Number	138460-25-0
Molecular Formula	C ₂₃ H ₂₂ N ₄ O ₂
Molecular Weight	386.46 g/mol
Appearance	White to off-white solid

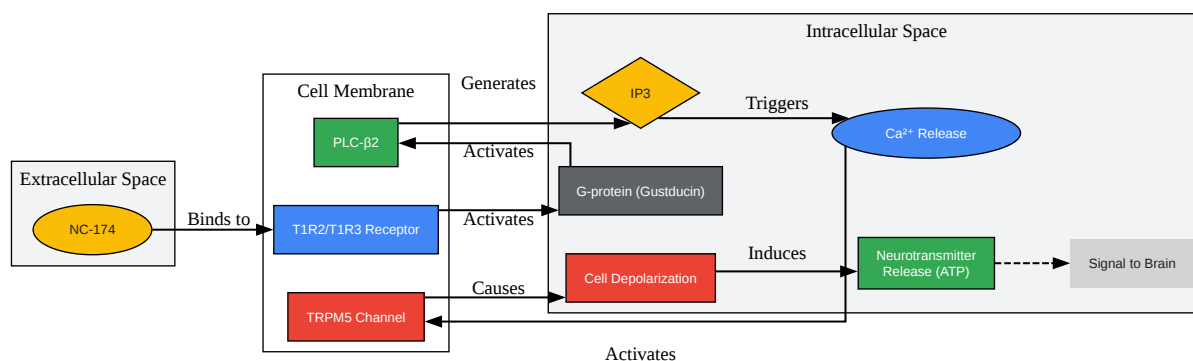
Caption: Key chemical identifiers and properties of the **NC-174** sweetener.

Mechanism of Action: Targeting the Sweet Taste Receptor

The intense sweetness of **NC-174** and other guanidinoacetic acid derivatives is attributed to their interaction with the sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3.[3] Guanidinoacetic acid and its analogs have been shown to activate these receptors, initiating a downstream signaling cascade that ultimately results in the perception of sweetness.[3]

Sweet Taste Signaling Pathway

The binding of a sweet ligand, such as **NC-174**, to the T1R2/T1R3 receptor triggers a conformational change in the receptor complex. This activates an associated heterotrimeric G-protein, gustducin. The activated α -subunit of gustducin then stimulates phospholipase C- β 2 (PLC- β 2), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-specific cation channel. The resulting influx of Na⁺ ions depolarizes the taste receptor cell, leading to the release of neurotransmitters, such as ATP, which then signal to afferent nerve fibers, transmitting the sweet taste information to the brain.



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Caption: The signaling cascade initiated by the binding of **NC-174** to the sweet taste receptor.

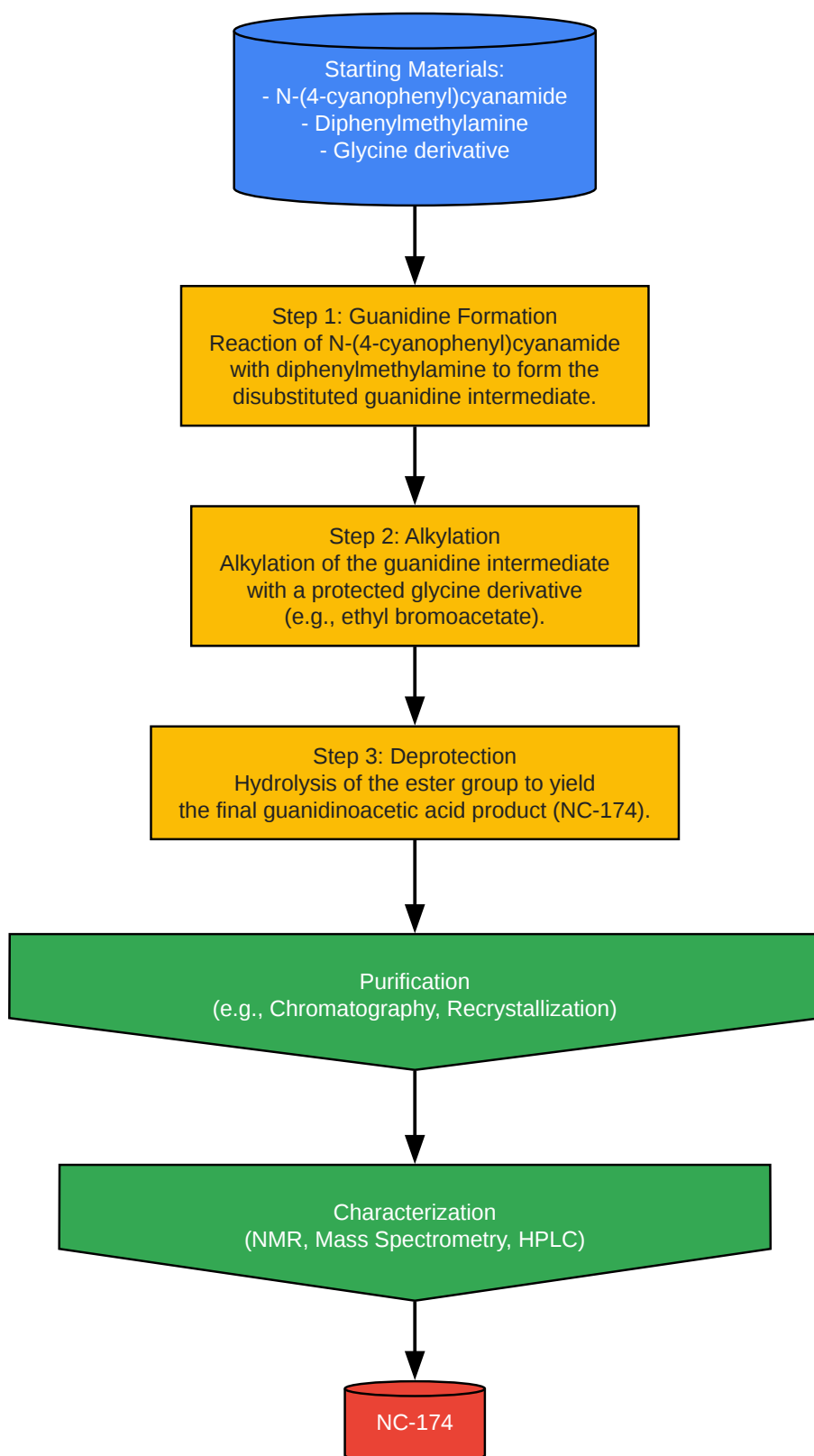
Quantitative Data

While specific binding affinity (K_i or K_a) and EC_{50} values for **NC-174** are not readily available in publicly accessible databases, the high potency of related guanidinoacetic acid derivatives has been reported. Some analogs have been cited as being up to 200,000 times sweeter than sucrose, highlighting the significant sweetening potential of this chemical class.^[3] Further quantitative analysis of **NC-174**'s interaction with the T1R2/T1R3 receptor is a promising area for future research.

Experimental Protocols

Synthesis of N,N'-Disubstituted Guanidinoacetic Acids

A general approach to the synthesis of N,N'-disubstituted guanidinoacetic acids, the class of compounds to which **NC-174** belongs, has been described. While a specific protocol for **NC-174** is not detailed here, the following represents a plausible synthetic workflow based on related compounds.



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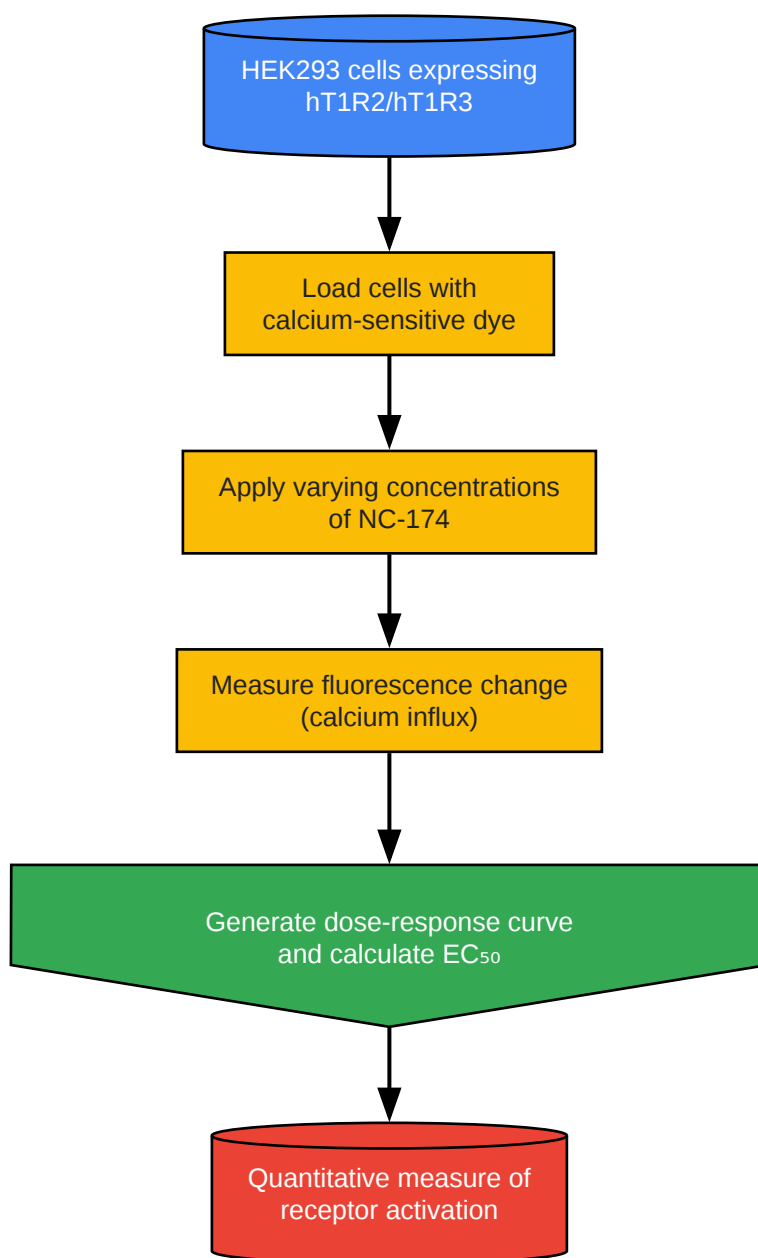
Caption: A generalized workflow for the synthesis of **NC-174**.

In Vitro Sweet Taste Receptor Activation Assay

To quantify the potency and efficacy of sweeteners like **NC-174**, a common in vitro method involves a cell-based assay using a cell line (e.g., HEK293) stably co-expressing the human T1R2 and T1R3 receptor subunits.

General Protocol Outline:

- **Cell Culture:** Maintain HEK293 cells stably expressing hT1R2/hT1R3 in appropriate culture medium.
- **Calcium Imaging:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Application:** Apply varying concentrations of **NC-174** to the cells.
- **Signal Detection:** Measure the change in fluorescence intensity upon compound application, which corresponds to the increase in intracellular calcium.
- **Data Analysis:** Plot the fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.



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Caption: A typical workflow for an in vitro sweet taste receptor activation assay.

Conclusion and Future Directions

NC-174 represents a significant molecule in the field of sweetener research. Its high potency and defined chemical structure make it an excellent probe for elucidating the intricacies of sweet taste receptor activation. Future research should focus on obtaining precise quantitative data on its receptor binding and activation properties. Furthermore, detailed toxicological and

sensory studies are necessary to evaluate its potential as a commercially viable sweetener. The exploration of structure-activity relationships within the guanidinoacetic acid class, guided by the understanding of molecules like **NC-174**, will be pivotal in the design of next-generation, safe, and effective non-caloric sweeteners.

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